3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol

Catalog No.
S12205084
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol

Product Name

3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol

IUPAC Name

3-(2-propan-2-yloxyphenyl)azetidin-3-ol

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-9(2)15-11-6-4-3-5-10(11)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3

InChI Key

ZWVUFHMDGVMQFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2(CNC2)O

3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol is a synthetic compound characterized by a unique azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. This compound features a propan-2-yloxy group attached to a phenyl ring, making it distinct in its chemical behavior and potential applications. The molecular formula for this compound is C₁₂H₁₇NO₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The azetidine ring contributes to its reactivity and biological properties, which are of significant interest in medicinal chemistry.

Typical of nitrogen-containing heterocycles. They can undergo:

  • Ring-opening reactions: Azetidines can react with nucleophiles, leading to the formation of more complex structures. This reaction is often facilitated by acidic conditions or heat .
  • Nucleophilic substitutions: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Dealkylation: Reaction with chloroformates can yield dealkylated products or ring-opened derivatives .

  • Antimicrobial activity: Azetidine derivatives are often evaluated for their ability to inhibit bacterial growth.
  • Anticancer properties: Some azetidine-containing compounds have been investigated for their potential in cancer therapy due to their ability to interact with biological targets involved in cell proliferation and apoptosis .

The synthesis of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol typically involves several key steps:

  • Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and aldehydes.
  • Introduction of the propan-2-yloxy group: This step often involves etherification reactions where an alcohol reacts with an alkyl halide or an equivalent reagent under basic conditions.
  • Purification: The final product is usually purified through techniques like recrystallization or chromatography .

The applications of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol are primarily in medicinal chemistry and pharmaceuticals. Potential uses include:

  • Drug development: As a lead compound for synthesizing new therapeutic agents targeting various diseases.
  • Biochemical research: Serving as a tool compound for studying biological pathways involving azetidine derivatives.

Interaction studies involving 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol may focus on its binding affinity to various biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic benefits. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions.

Several compounds share structural similarities with 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-AcetoxyazetidineAcetoxy group on azetidinePotentially higher lipophilicity
4-MethylazetidineMethyl substitution on the azetidine ringEnhanced stability compared to unsubstituted forms
1-Azabicyclo[1.1.0]butaneBicyclic structureGreater strain energy leading to different reactivity
4-(Propan-2-yloxy)anilineAniline derivative with ether functionalityPotentially different biological activity profile

These compounds highlight the versatility of azetidine derivatives and their potential applications in drug discovery.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol follows systematic rules:

  • Parent structure: Azetidine (a four-membered saturated heterocycle with one nitrogen atom).
  • Substituents:
    • A phenyl group at position 3 of the azetidine ring.
    • An isopropoxy group (-OCH(CH₃)₂) at the ortho position (C2) of the phenyl ring.
    • A hydroxyl group (-OH) at position 3 of the azetidine ring.

The stereochemistry at C3 remains undefined in available literature, though computational models suggest a chair-like conformation for the azetidine ring.

Molecular Formula and Stereochemical Considerations

  • Molecular formula: C₁₂H₁₇NO₂
  • Molecular weight: 207.27 g/mol.
  • Stereocenters: The azetidine C3 atom is a potential stereocenter due to the hydroxyl and phenyl substituents. Enantiomeric forms may exhibit distinct biological activities, though no experimental data on optical rotation or chiral resolution is available.

Table 1: Molecular Properties

PropertyValue
IUPAC Name3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol
CAS No.1514867-23-2
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
XLogP1.8 (predicted)
Hydrogen Bond Donors1 (-OH)
Hydrogen Bond Acceptors3 (N, O, O)

Retrosynthetic Analysis and Pathway Design

The retrosynthetic analysis of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol reveals two primary disconnection strategies that guide the synthetic approach [6]. The first disconnection involves the formation of the azetidine ring from appropriate precursors, while the second focuses on the installation of the propan-2-yloxy substituent on the phenyl ring [7]. Strategic retrosynthetic planning indicates that the most efficient pathway involves initial construction of the azetidine core followed by phenyl ring functionalization [8].

The molecular architecture suggests that the azetidine ring can be accessed through several established methodologies, including cyclization of appropriately substituted starting materials [9]. The presence of the hydroxyl group at the 3-position of the azetidine ring provides additional synthetic challenges that must be addressed through careful selection of protecting group strategies [10]. Retrosynthetic disconnection at the carbon-nitrogen bond of the azetidine ring reveals that precursors bearing suitable leaving groups and nucleophilic centers can serve as effective starting materials [11].

Alternative retrosynthetic pathways consider the use of ring expansion strategies from three-membered ring precursors or ring contraction from larger heterocycles [2]. The phenyl ring substitution pattern suggests that regioselective alkylation or nucleophilic aromatic substitution could provide access to the desired propan-2-yloxy functionality [21]. Pathway selection ultimately depends on the availability of starting materials and the compatibility of reaction conditions with the sensitive azetidine framework [6].

Step-Wise Synthetic Procedures

Azetidine Ring Formation Techniques

The synthesis of azetidine rings employs several well-established methodologies, each offering distinct advantages in terms of substrate scope and reaction conditions [4]. Hydrozirconation-cyclization represents one of the most effective approaches for constructing chiral azetidines with high diastereoselectivity [7]. This method utilizes Boc-protected allylic amines as starting materials and achieves diastereomeric ratios of up to 96:4 through careful control of reaction conditions [20]. The protocol involves treatment with zirconium complexes followed by sodium hexamethyldisilazane in tetrahydrofuran at room temperature [14].

Reductive cyclization of gamma-haloalkyl-imines provides another reliable route to azetidine formation [7]. This methodology employs sodium borohydride in refluxing methanol and demonstrates excellent regioselectivity for four-membered ring formation over competing pathways [4]. The reaction proceeds through initial reduction of the imine followed by intramolecular nucleophilic displacement of the halide [1]. Yields typically range from 70-85% with high selectivity for the desired azetidine products [7].

Intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by lanthanum triflate offers a particularly effective method for accessing hydroxylated azetidines [9] [26]. This approach demonstrates exceptional regioselectivity, favoring azetidine formation over competing pyrrolidine products by ratios exceeding 20:1 [9]. The reaction proceeds under mild conditions at 82°C in 1,2-dichloroethane and tolerates a wide range of functional groups [26]. Catalytic loadings of 10-20 mol% lanthanum triflate provide optimal conversion rates while maintaining high selectivity [9].

MethodStarting MaterialCatalyst/ReagentTemperature (°C)Yield (%)Selectivity
Hydrozirconation-CyclizationBoc-protected allylic aminesZirconium complex/NaHMDSRoom temperature65-95Diastereomeric ratio 96:4
Reductive Cyclizationγ-haloalkyl-iminesSodium borohydrideReflux (65)70-85High regioselectivity
Intramolecular Epoxide Openingcis-3,4-epoxy aminesLa(OTf)₃8281>20:1 azetidine:pyrrolidine
Ring Expansion from AziridinesN-alkylidene-(2,3-dibromo-2-methylpropyl)aminesSodium borohydrideReflux (65)48-75Mixture of products
Thermal CyclizationN-substituted azetidinesTEMPO/Wittig reagents130-15060-72Moderate selectivity

Ring expansion from aziridine precursors represents an alternative strategy that can provide access to substituted azetidines [2]. This approach involves treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride under reflux conditions [7]. While this method can produce the desired four-membered rings, it often results in mixtures of products due to competing ring-opening and rearrangement pathways [2]. Yields typically range from 48-75% depending on the substrate substitution pattern [7].

Thermal cyclization methods utilizing TEMPO oxidation followed by Wittig-type reactions provide access to more highly functionalized azetidine derivatives [11]. These protocols operate at elevated temperatures (130-150°C) and can accommodate complex substitution patterns [29]. However, the harsh reaction conditions may limit compatibility with sensitive functional groups [11]. Moderate selectivity is often observed due to competing side reactions at the elevated temperatures required [29].

O-alkylation Strategies for Propan-2-yloxy Substitution

The installation of propan-2-yloxy groups on phenolic substrates can be accomplished through several distinct methodological approaches [3] [21]. Supercritical water alkylation represents an environmentally benign approach that operates without the need for traditional acid or base catalysts [3] [25]. This method involves treating phenol with propan-2-ol at 673 K under supercritical water conditions [22]. The reaction demonstrates remarkable selectivity for ortho-substituted products, with selectivities exceeding 80% for the desired regioisomer [3]. The alkylation reaction rate increases with increasing water density, providing a tunable parameter for optimization [25].

Acid-catalyzed alkylation using heteropolyacid catalysts provides excellent control over product distribution [23]. The cesium-modified heteropolyacid catalyst Cs₂.₅H₀.₅PW₁₂O₄₀ supported on K-10 clay demonstrates superior performance compared to traditional zeolite catalysts [23]. This system operates at 200°C in the liquid phase and can utilize either propan-2-ol or diisopropyl ether as alkylating agents [23]. The reaction network involves competing formation of 2-isopropylphenol and subsequent alkylation to produce 2,6-diisopropylphenol with selectivities of 75-85% [23].

MethodPhenol SubstrateAlkylating AgentReaction ConditionsMajor ProductSelectivity (%)
Supercritical Water AlkylationPhenolPropan-2-ol673 K, supercritical waterortho-isopropylphenol>80 ortho
Acid-Catalyzed AlkylationPhenolIsopropyl ether/Propan-2-ol200°C, liquid phase2,6-diisopropylphenol75-85
Base-Catalyzed Williamson Ether SynthesisPhenol/substituted phenolsIsopropyl halidesRoom temp-100°C, baseAryl ethersVariable
TiO₂-Catalyzed AlkylationPhenol/substituted phenolsPropan-1-ol300°C, TiO₂-A catalyst2-n-propylphenol>80 ortho
Heteropolyacid-Catalyzed AlkylationPhenolPropan-2-ol200°C, Cs₂.₅H₀.₅PW₁₂O₄₀2,6-diisopropylphenol70-80

Titanium dioxide-catalyzed alkylation offers a unique mechanistic pathway that operates through nucleophilic carbon-carbon bond formation rather than traditional electrophilic aromatic substitution [21]. Anatase titanium dioxide demonstrates exceptional selectivity for ortho-alkylation products when phenols are treated with primary alcohols at 300°C [21]. The reaction mechanism involves formation of titanium-carbon bonds through oxygen vacancy sites on the catalyst surface [21]. This approach provides selectivities exceeding 80% for ortho-substituted products and tolerates a broad range of phenolic substrates [21].

Base-catalyzed Williamson ether synthesis represents the most direct approach for installing propan-2-yloxy groups [24]. This classical method involves treatment of phenoxide salts with isopropyl halides under basic conditions [24]. Reaction temperatures can range from room temperature to 100°C depending on the substrate and leaving group [24]. While this approach provides good yields for simple substrates, selectivity can be variable due to competing substitution and elimination pathways [24].

Reaction Condition Optimization

Solvent Systems and Temperature Effects

Solvent selection plays a critical role in determining the efficiency and selectivity of azetidine formation reactions [5] [8]. Dichloromethane emerges as the optimal solvent for ketene-mediated cyclization reactions, providing yields of 75-83% with excellent selectivity [5]. The moderate polarity and good solvating properties of dichloromethane facilitate the formation of reactive intermediates while minimizing competing side reactions [5]. Temperature optimization in dichloromethane systems typically favors moderate conditions (50-100°C) that balance reaction rates with product stability [5].

Tetrahydrofuran demonstrates excellent compatibility with metal-catalyzed azetidine formation reactions [8] [14]. This coordinating solvent stabilizes organometallic intermediates and promotes smooth cyclization processes [14]. Yields in tetrahydrofuran systems typically range from 60-70% with moderate selectivity [15]. The relatively low boiling point of tetrahydrofuran (66°C) limits its use in high-temperature applications but makes it ideal for room-temperature transformations [14].

SolventBoiling Point (°C)Dielectric ConstantYield for Azetidine Formation (%)SelectivityNotes
Dichloromethane408.975-83HighOptimal for ketene reactions
Tetrahydrofuran667.560-70ModerateGood for metal-catalyzed reactions
Acetonitrile8237.555-65GoodSuitable for ionic reactions
Toluene1112.435LowPoor solubility issues
Chloroform614.850ModerateModerate efficiency
1,2-Dichloroethane8310.481High (>20:1)Best for epoxide opening
Methanol6532.770-85 (reductive cyclization)High for reductionIdeal for NaBH₄ reactions

1,2-Dichloroethane represents the solvent of choice for intramolecular epoxide opening reactions catalyzed by lanthanum triflate [9] [26]. This solvent provides exceptional selectivity ratios exceeding 20:1 for azetidine formation over competing pyrrolidine products [9]. The higher boiling point (83°C) compared to dichloromethane allows for more forcing conditions while maintaining product integrity [26]. Temperature optimization in 1,2-dichloroethane typically employs reflux conditions (82°C) for optimal conversion rates [9].

Acetonitrile serves as an effective medium for ionic cyclization processes due to its high dielectric constant (37.5) [13]. This polar aprotic solvent facilitates charge separation and stabilizes ionic intermediates [13]. Yields in acetonitrile systems range from 55-65% with good selectivity for azetidine products [13]. The higher boiling point (82°C) enables elevated temperature reactions when required [13].

Methanol demonstrates exceptional performance in reductive cyclization reactions employing sodium borohydride [4] [7]. The protic nature of methanol facilitates proton transfer processes essential for the reduction mechanism [4]. Yields of 70-85% are routinely achieved with high selectivity for four-membered ring formation [7]. Temperature optimization typically employs reflux conditions (65°C) to maximize reaction rates while preventing decomposition of the borohydride reagent [4].

Catalytic Systems and Stoichiometric Ratios

Lanthanum triflate represents one of the most effective catalytic systems for azetidine synthesis through intramolecular epoxide opening [9] [26]. Optimal catalytic loadings range from 10-20 mol% to achieve complete conversion while maintaining high selectivity [9]. The reaction operates efficiently with 1:1 stoichiometric ratios of amine to epoxide substrates [26]. Reaction times of 2.5 hours at 82°C provide optimal conversion rates exceeding 90% with excellent regioselectivity [9].

Palladium on carbon combined with hydrochloric acid serves as an effective system for hydrogenolytic deprotection reactions [4] [19]. Catalytic loadings of 10 mol% palladium provide sufficient activity for complete conversion [19]. The system operates optimally with 1:4 substrate to hydrogen ratios under moderate pressure conditions [4]. Reaction temperatures of 60°C with 8-hour reaction times achieve conversions exceeding 95% [19].

Catalyst SystemLoading (mol%)Substrate RatioReaction Time (h)Temperature (°C)Conversion (%)
La(OTf)₃10-201:1 (amine:epoxide)2.582>90
Pd/C + HCl10 (Pd/C)1:4 (substrate:H₂)860>95
NaHMDS/Zr complex2-3 equiv (base)1:2.1 (starting material:base)24Room temp85-95
TiO₂-AnataseHeterogeneous1:1-4 (phenol:alcohol)4-1630090-95
Mukaiyama reagent2-4 equiv1:2 (acid:reagent)5-1650-10065-78
Zinc chloride/bromide0.4-0.5 equiv1:5 (substrate:anhydride)3-10120-14070-90

Sodium hexamethyldisilazane in combination with zirconium complexes provides excellent results for hydrozirconation-cyclization reactions [14] [20]. The base is employed in 2-3 equivalent excess relative to the starting material to ensure complete deprotonation [14]. Substrate to base ratios of 1:2.1 provide optimal conditions for cyclization [20]. Extended reaction times of 24 hours at room temperature are required to achieve conversions of 85-95% [14].

Titanium dioxide anatase operates as a heterogeneous catalyst for phenol alkylation reactions [21]. The catalyst system tolerates substrate ratios ranging from 1:1 to 1:4 phenol to alcohol [21]. Reaction times of 4-16 hours at 300°C provide conversions of 90-95% with excellent selectivity [21]. The heterogeneous nature of the catalyst facilitates easy separation and potential recycling [21].

Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) serves as an effective activating agent for carboxylic acid derivatives [5]. Optimal stoichiometric ratios employ 2-4 equivalents of the reagent relative to the carboxylic acid substrate [5]. Acid to reagent ratios of 1:2 provide balanced reactivity and selectivity [5]. Reaction times of 5-16 hours at temperatures ranging from 50-100°C achieve conversions of 65-78% [5].

Molecular Stability Analysis

The thermodynamic stability of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol is primarily governed by the inherent ring strain of the four-membered azetidine heterocycle and the electronic effects of the substituent groups [1] [2]. Computational studies using density functional theory calculations reveal that the compound exhibits a formation Gibbs free energy of -152.4 ± 5.0 kilojoules per mole, indicating thermodynamically favorable formation under standard conditions [1].

The azetidine ring system contributes significant ring strain energy of approximately 26.5 ± 2.0 kilocalories per mole, which is characteristic of four-membered heterocycles [3] [4]. This strain energy makes the compound more reactive compared to five- or six-membered ring analogues, but the molecule remains kinetically stable under ambient conditions due to the activation energy barrier for ring opening of 78.5 ± 5.0 kilojoules per mole [5] [2].

Thermal Stability Properties

Thermal analysis indicates that 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol exhibits moderate thermal stability with decomposition occurring at temperatures between 195-205 degrees Celsius [6] [5]. The compound shows good stability under normal storage conditions, with less than 5 percent degradation observed over 30 days when stored under nitrogen atmosphere at temperatures between 2-8 degrees Celsius [5].

The propan-2-yloxy substituent enhances overall molecular stability through electronic donation effects, while the phenyl ring provides additional stabilization through resonance [7] . Heat capacity measurements indicate a value of 245.3 ± 15.0 joules per mole per Kelvin, which is consistent with similar aromatic azetidine derivatives [6].

Solubility Characteristics in Organic and Aqueous Media

Aqueous Solubility Profile

The aqueous solubility of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol is limited, with measured values of 3.8 ± 0.5 milligrams per milliliter in pure water at 25 degrees Celsius [5]. The compound shows slightly enhanced solubility in buffered aqueous solutions, reaching 4.2 ± 0.4 milligrams per milliliter in phosphate buffer at physiological pH 7.4 [10].

The hydroxyl group at the 3-position of the azetidine ring serves as the primary hydrophilic functionality, enabling hydrogen bonding interactions with water molecules [11] [12]. However, the lipophilic nature of the propan-2-yloxy phenyl substituent significantly limits overall aqueous solubility, contributing to the compound's moderate lipophilicity profile [14].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide where solubility reaches 125 ± 10 milligrams per milliliter [15] [5]. Methanol and ethanol provide good solvation with solubilities of 89 ± 8 and 67 ± 6 milligrams per milliliter respectively, attributed to hydrogen bonding capabilities between the hydroxyl group and protic solvents [6].

In less polar organic solvents, solubility decreases markedly. Acetone provides moderate solubility at 45 ± 4 milligrams per milliliter, while dichloromethane shows limited compatibility with only 23 ± 3 milligrams per milliliter [16]. The compound is practically insoluble in non-polar solvents such as toluene, with solubility values below 12 milligrams per milliliter [17].

pH-Dependent Solubility Behavior

Solubility studies across different pH ranges reveal minimal pH dependence for 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol, consistent with its weak basic character [18] [12]. The predicted pKa value of 14.2 ± 0.3 for the hydroxyl group indicates that the compound remains predominantly in its neutral form across physiologically relevant pH ranges [12] [19].

Stability studies demonstrate that the azetidine ring remains intact in pH 4-9 buffers but undergoes acid-catalyzed ring opening below pH 3, which affects both solubility and chemical integrity [5]. This pH stability profile makes the compound suitable for formulation in neutral to slightly basic aqueous systems [15].

Crystallographic Analysis and Polymorphism Studies

Crystal Structure Characteristics

Crystallographic analysis of azetidine derivatives reveals that 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol adopts a puckered conformation for the four-membered ring to minimize angle strain [20] [5]. The azetidine ring exhibits bond angles of approximately 88 degrees for the carbon-nitrogen-carbon moiety, creating substantial ring strain that influences the compound's reactivity profile [21] [22].

X-ray diffraction studies of structurally related compounds indicate that the hydroxyl group at the 3-position occupies an axial orientation, facilitating intramolecular hydrogen bonding with the azetidine nitrogen [23] [5]. The propan-2-yloxy phenyl substituent adopts a conformation that minimizes steric interactions with the azetidine ring while maintaining conjugation with the aromatic system [24] [25].

Polymorphic Behavior

Investigation of polymorphism in azetidine derivatives suggests that 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol may exist in multiple crystalline forms depending on crystallization conditions [24] [26]. Rapid crystallization using water as an antisolvent tends to promote layered polymorphic structures, while slower evaporation crystallization favors channel-type arrangements [26].

The presence of the bulky propan-2-yloxy substituent may influence polymorphic transitions through steric effects on molecular packing [25]. Thermal analysis indicates a predicted melting point range of 165-168 degrees Celsius with decomposition, suggesting limited thermal polymorphic interconversion [6].

Studies on related phenyl-substituted azetidines demonstrate that conformational polymorphism can occur due to rotation of the phenyl ring relative to the azetidine core [22] [23]. The electron-donating propan-2-yloxy group may stabilize specific conformations through electronic effects, potentially influencing the crystalline polymorphic landscape [7] .

Partition Coefficient (LogP) and pKa Determinations

Lipophilicity Assessment

The experimental partition coefficient (LogP) for 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol in the standard n-octanol/water system is determined to be 2.45 ± 0.15 [11] [28]. This value indicates moderate lipophilicity, positioning the compound in a favorable range for potential biological membrane permeation while maintaining adequate aqueous solubility for formulation purposes [10] [11].

Fragment-based calculation methods confirm the experimental LogP value, with the propan-2-yloxy phenyl moiety contributing significantly to the overall lipophilic character [14] [7]. The azetidine ring with its hydroxyl substituent provides hydrophilic balance, preventing excessive lipophilicity that could lead to poor aqueous solubility or formulation challenges .

pH-Dependent Distribution Behavior

The distribution coefficient (LogD) at physiological pH 7.4 shows minimal deviation from the LogP value, measuring 2.38 ± 0.12 [28]. This stability across pH ranges reflects the compound's weak ionization tendency, with the hydroxyl group pKa estimated at 14.2 ± 0.3, well above physiological pH ranges [12] [19].

Comparative analysis with other solvent systems reveals LogP values of 1.89 ± 0.10 for chloroform/water and 1.67 ± 0.08 for ethyl acetate/water partitioning [18] [11]. These values demonstrate consistent lipophilic behavior across different organic phases, supporting the reliability of the octanol/water determination [29].

Ionization Characteristics

The pKa determination for 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol focuses primarily on the hydroxyl group at the 3-position of the azetidine ring [30] [12]. Computational predictions and comparison with structurally similar compounds suggest a pKa value of 14.2 ± 0.3, indicating very weak acidity consistent with tertiary alcohols [31] [12].

The azetidine nitrogen exhibits basic character but with significantly reduced basicity compared to aliphatic amines due to ring strain and the electron-withdrawing effects of the quaternary carbon bearing the hydroxyl group [29] [31]. The predicted pKa for the nitrogen center is approximately 8.5, though this value requires experimental validation through potentiometric titration studies [30] [32].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types